molecular formula C14H18O2 B583239 (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone CAS No. 1798397-11-1

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone

Cat. No.: B583239
CAS No.: 1798397-11-1
M. Wt: 218.296
InChI Key: ZMBMORSEJUWTHM-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone is an organic compound characterized by its unique structure, which includes a phenone group substituted with a hydroxy group and a hexeno chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethyl-2-hexene and 4-hydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenone group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in oxidation-reduction reactions or signal transduction.

Comparison with Similar Compounds

    3,5-Dimethyl-2-hexene: A related compound with a similar hexeno chain but lacking the phenone and hydroxy groups.

    4-Hydroxybenzaldehyde: Shares the hydroxyphenone structure but lacks the hexeno chain.

Uniqueness: (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone is unique due to its combination of a hexeno chain and a hydroxyphenone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone, with the CAS number 1798397-11-1, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H18O2C_{14}H_{18}O_{2} and a molecular weight of 218.29 g/mol. Its structure features a phenone group substituted with a hydroxy group and a hexeno chain, which contributes to its unique chemical properties and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The process begins with 3,5-dimethyl-2-hexene and 4-hydroxybenzaldehyde.
  • Reaction Conditions : The reaction is conducted under controlled conditions using catalysts such as acids or bases.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the pure compound.

This compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its hydroxy group may facilitate hydrogen bonding interactions, enhancing its binding affinity to specific proteins.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity related to metabolic processes. For example:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in oxidative stress pathways, potentially leading to protective effects against cellular damage.
  • Modulation of Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cell proliferation.

Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity : In vitro studies have demonstrated that the compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce pro-inflammatory cytokine levels in stimulated immune cells, indicating potential applications in inflammatory diseases.
  • Cell Proliferation : Research has indicated that this compound can influence cell cycle progression in cancer cell lines, suggesting its role as a potential anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,5-Dimethyl-2-hexeneAliphatic chain without phenolic groupLimited biological activity
4-HydroxybenzaldehydeAromatic aldehydeAntioxidant but less potent than target
(3,5-Dimethyl-2-penteno)-4-hydroxyphenoneSimilar structure with different alkene chainPotentially lower efficacy

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration compared to control groups.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBMORSEJUWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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